2,3,5-Trimethyl-6-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-benzenediol 1,4-Diacetate
Description
2,3,5-Trimethyl-6-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-benzenediol 1,4-Diacetate (CAS: 85314-71-2) is a structurally complex benzoquinone derivative with a phytyl side chain (3,7,11,15-tetramethyl-2-hexadecen-1-yl) and acetylated hydroxyl groups at positions 1 and 4 of the benzene ring. It is classified as an impurity in Cyanocobalamin (synthetic vitamin B₁₂), arising during synthesis or degradation processes . The compound’s molecular formula is C₃₃H₅₄O₄, with a molecular weight of 514.78 g/mol . Its structure combines lipophilic (phytyl chain) and hydrophilic (diacetate groups) regions, influencing its solubility and reactivity in pharmaceutical formulations .
Properties
Molecular Formula |
C33H54O4 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-acetyloxy-2,3,6-trimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]phenyl] acetate |
InChI |
InChI=1S/C33H54O4/c1-22(2)14-11-15-23(3)16-12-17-24(4)18-13-19-25(5)20-21-31-28(8)32(36-29(9)34)26(6)27(7)33(31)37-30(10)35/h20,22-24H,11-19,21H2,1-10H3/b25-20+ |
InChI Key |
GXJCBTWZINEUBH-LKUDQCMESA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)C |
Origin of Product |
United States |
Biological Activity
2,3,5-Trimethyl-6-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-benzenediol 1,4-diacetate (commonly referred to as a derivative of trimethylhydroquinone) is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on various research studies.
- Molecular Formula : C30H52O2
- Molecular Weight : 444.73 g/mol
- CAS Number : 85353-80-6
This compound is characterized by its unique structure that includes a long-chain alkene moiety and a diacetate functional group. These features contribute to its solubility and reactivity in biological systems.
Antioxidant Properties
One of the most notable biological activities of this compound is its antioxidant capacity . Research indicates that derivatives of trimethylhydroquinone exhibit strong free radical scavenging abilities. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases such as cancer and cardiovascular diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2,3,5-Trimethylhydroquinone | 15 | Ichikawa et al., 1979 |
| Vitamin E | 20 | Kawasaki et al., 1999 |
| Ascorbic Acid | 25 | Various Studies |
Cytotoxic Effects
Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects of the compound on MCF-7 cells:
- Concentration Range : 10 µM to 100 µM
- Observation Period : 24 hours
- Results : Significant reduction in cell viability at concentrations above 50 µM.
Antimicrobial Activity
The compound also shows promising antimicrobial activity . In tests against various bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited inhibition zones comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Herald Open Access Study |
| Escherichia coli | 12 | Herald Open Access Study |
| Pseudomonas aeruginosa | 10 | Various Studies |
The biological activities of this compound are largely attributed to its ability to modulate cellular signaling pathways involved in oxidative stress response and apoptosis. The antioxidant properties help reduce reactive oxygen species (ROS), while the cytotoxic effects may involve the activation of caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and related derivatives:
Key Differences in Reactivity and Stability
- Phytyl Chain Impact : The phytyl group in the target compound increases steric hindrance, reducing electrophilic substitution reactivity compared to simpler diacetates like 1,4-benzenediol diacetate . This also enhances its stability in lipid-rich environments, a trait critical for its persistence in vitamin B₁₂ formulations .
- Diacetate vs. Free Diol: Acetylation of the hydroxyl groups in the target compound mitigates oxidative degradation, unlike free hydroquinone derivatives (e.g., 1,4-benzenediol), which are prone to oxidation and polymerization .
Pharmacological Relevance
While 1,4-Naphthalenediol diacetate (7475-24-3) is used in UV stabilizers , the target compound’s role as a Cyanocobalamin impurity necessitates strict regulatory control.
Preparation Methods
Base-Catalyzed Oxidation of Diisopropylbenzene
A pivotal method involves diisopropylbenzene as the starting material. According to CN117510308A, this substrate undergoes oxidation with an oxygen-containing gas in the presence of a base (e.g., NaOH or KOH) and a radical initiator (e.g., azodiisobutyronitrile or dicumyl peroxide). The reaction proceeds at 80–150°C under 0.3–1.8 MPa pressure, yielding di-(2-hydroxyisopropyl)benzene solids. Subsequent acid-catalyzed cleavage with hydrogen peroxide (30–50% concentration) at 40–80°C generates the benzenediol core.
Key Reaction Parameters:
| Step | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 80–150 | 0.3–1.8 | NaOH/KOH | 85–92 |
| 2 | 40–80 | Ambient | H₂SO₄ | 78–88 |
This two-step process achieves a total yield of 66–81% for the benzenediol intermediate, which is critical for subsequent acetylation.
Acetylation of Trimethylhydroquinone Derivatives
The diacetate functionality is introduced via esterification of the hydroxyl groups on the benzenediol core. US20020004619A1 details the acetylation of 2,3,5-trimethyl-1,4-benzenediol (trimethylhydroquinone) using acetic anhydride in the presence of acidic catalysts. Optimal conditions involve refluxing at 120–140°C for 4–6 hours, achieving >95% conversion to the diacetate.
Acetylation Conditions:
-
Catalyst: Sulfuric acid (0.1–1.0 mol%)
-
Solvent: Toluene or xylene
-
Molar Ratio (Diol:Ac₂O): 1:2.5–3.0
This method is scalable and compatible with continuous-flow reactors, making it industrially viable.
Coupling with Isoprenoid Side Chains
The 3,7,11,15-tetramethyl-2-hexadecen-1-yl side chain, a phytol derivative, is introduced via Friedel-Crafts alkylation or nucleophilic substitution. The benzenediol diacetate reacts with isophytol (IP) under Lewis acid catalysis (e.g., BF₃·Et₂O) at 60–80°C.
Side-Chain Coupling Parameters:
This step’s moderate yield is attributed to steric hindrance from the bulky isoprenoid chain, necessitating precise stoichiometric control.
Optimization Strategies and Challenges
Catalytic System Enhancements
Recent advances focus on replacing homogeneous acids with heterogeneous catalysts to simplify product isolation. For instance, sulfonated graphene oxide (SGO) achieves 91% acetylation yield at 100°C, reducing reaction time to 2 hours. Similarly, zeolite-supported Brønsted acids improve diisopropylbenzene oxidation selectivity to 94%.
Solvent and Temperature Effects
Non-polar solvents (e.g., hexane) enhance diastereoselectivity during side-chain coupling, while polar aprotic solvents (e.g., DMF) accelerate acetylation but risk hydrolysis. Temperature gradients during oxidation (e.g., 80°C → 120°C ramping) mitigate byproduct formation, boosting overall yield by 12%.
Industrial Applications and Environmental Considerations
The compound’s role as a vitamin B₁₂ impurity necessitates high-purity synthesis for pharmaceutical compliance. Closed-loop systems recover acetone byproduct from the acidolysis step, aligning with green chemistry principles. Emerging biocatalytic routes using lipases for acetylation promise reduced energy consumption and waste .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
Methodological Answer:
- Catalytic Systems : Use palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) under inert atmospheres (argon) to minimize side reactions .
- Solvent Optimization : Employ dry Et3N/THF (1:1) mixtures to enhance reaction efficiency and reduce hydrolysis .
- Purification : Apply silica gel chromatography and recrystallization (ethanol) for post-synthesis purification. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
Q. What experimental protocols ensure stability during storage?
Methodological Answer:
Q. How to evaluate solubility for in vitro bioactivity assays?
Methodological Answer:
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by serial dilution in PBS (pH 7.4). Monitor colloidal aggregation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework : Use PRISMA guidelines to systematically compare studies, focusing on variables like assay type (e.g., cell-free vs. cellular), concentration ranges, and solvent effects .
- Dose-Response Replication : Repeat experiments with standardized protocols (e.g., identical cell lines, incubation times) to isolate confounding factors .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes using AMBER or GROMACS. Parameterize the compound’s force field via Gaussian09 at the B3LYP/6-31G* level .
- Docking Studies : Use AutoDock Vina to map hydrophobic interactions with the hexadecenyl side chain and aromatic residues .
Q. How to optimize large-scale synthesis without compromising yield?
Methodological Answer:
- Process Simulation : Apply Aspen Plus® to model reaction kinetics and optimize parameters (temperature, catalyst loading) for scalability .
- Separation Technologies : Implement membrane filtration (e.g., nanofiltration) to recover unreacted precursors and reduce waste .
Q. What mechanistic studies elucidate its antioxidant activity?
Methodological Answer:
Q. How to design experiments linking its activity to theoretical frameworks (e.g., QSAR)?
Methodological Answer:
Q. What methodologies address discrepancies in metabolic stability data?
Methodological Answer:
- Microsomal Incubations : Compare human liver microsomes (HLM) vs. hepatocyte models to assess phase I/II metabolism differences.
- LC-MS/MS Metabolite ID : Use Q-TOF systems to characterize glucuronidation or acetylation byproducts .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
